molecular formula C11H19ClO B13962594 2-Chloro-1-cyclohexylpentan-1-one CAS No. 24251-76-1

2-Chloro-1-cyclohexylpentan-1-one

Cat. No.: B13962594
CAS No.: 24251-76-1
M. Wt: 202.72 g/mol
InChI Key: DAPCYIWJBNBPII-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclohexylpentan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexyl group attached to a pentanone chain with a chlorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclohexylpentan-1-one typically involves the chlorination of cyclohexylpentanone. One common method includes the use of cyclopropylmethyl ketone as a starting material, which undergoes chlorination in the presence of a catalyst such as metallic aluminum and a solvent like dichloromethane. Chlorine gas is introduced to the reaction mixture at a controlled rate, and the reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and minimize impurities. The chlorinated product is then purified through techniques such as reduced pressure distillation and rectification .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclohexylpentan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the ketone group into a carboxylic acid.

    Reduction: Reduction reactions can convert the ketone group into an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used; for example, using hydroxide ions would yield an alcohol.

Scientific Research Applications

2-Chloro-1-cyclohexylpentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclohexylpentan-1-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-1-cyclohexylpentan-1-one can be compared with other cycloalkane derivatives:

    Cyclohexanone: Lacks the chlorine atom and has different reactivity and applications.

    2-Chlorocyclohexanone: Similar structure but lacks the extended pentanone chain.

    Cyclohexylmethyl ketone: Similar structure but lacks the chlorine atom.

These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

24251-76-1

Molecular Formula

C11H19ClO

Molecular Weight

202.72 g/mol

IUPAC Name

2-chloro-1-cyclohexylpentan-1-one

InChI

InChI=1S/C11H19ClO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h9-10H,2-8H2,1H3

InChI Key

DAPCYIWJBNBPII-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1CCCCC1)Cl

Origin of Product

United States

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